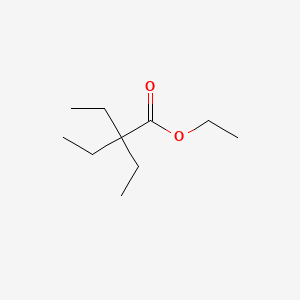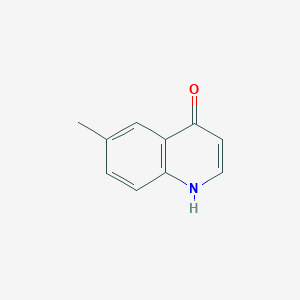![molecular formula C7H9Cl2F7OSi B1583939 Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- CAS No. 20006-68-2](/img/structure/B1583939.png)
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-
Vue d'ensemble
Description
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-, is a chemical compound of notable interest in the fields of organic chemistry and materials science. This silane derivative features a dichloromethyl group and a tetrafluoro-substituted ethoxypropyl group, making it a unique compound with specific reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- can be synthesized through a multi-step process involving:
Fluorination: The tetrafluoro- and trifluoromethyl groups are incorporated through selective fluorination, often involving reagents such as sulfur tetrafluoride or hydrogen fluoride.
Silanation: The final step involves the attachment of the dichloromethyl group to a silicon atom, typically using chlorosilanes in the presence of catalysts like platinum or palladium.
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of high-purity Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- undergoes several types of chemical reactions:
Oxidation: : The dichloromethyl group can be oxidized to form various oxidation products.
Reduction: : The compound can be reduced under specific conditions to yield derivatives with reduced chlorine content.
Substitution: : The chlorine atoms in the dichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: : Carboxylic acids, aldehydes.
Reduction: : Silane derivatives with hydrogen in place of chlorine.
Substitution: : Hydroxy or alkoxy derivatives.
Applications De Recherche Scientifique
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- finds use in various scientific research areas:
Chemistry: : As a reagent in the synthesis of fluorinated organosilicon compounds.
Biology: : As a probe in studies involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: : Potential application in drug delivery systems due to its unique chemical properties.
Industry: : Utilized in the production of specialty coatings and surface treatments due to its reactivity and stability.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application:
Chemical Reactions: : It acts as a reactant that participates in oxidation, reduction, and substitution reactions.
Biological Systems: : In NMR studies, it interacts with magnetic fields and produces characteristic fluorine-19 signals.
Industrial Processes: : Functions as a precursor in the synthesis of complex organosilicon compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoroethoxy]propyl]-: : Lacks the trifluoromethyl group, making it less fluorinated.
Silane, methyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-: : Contains a methyl instead of a dichloromethyl group.
Silane, dichloromethyl[3-[1,1,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-: : Different fluorination pattern on the ethoxy group.
Unique Features
High degree of fluorination: Provides unique chemical stability and reactivity.
Specific substitution pattern: Impacts its chemical behavior and applications.
Propriétés
IUPAC Name |
dichloro-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2F7OSi/c1-18(8,9)4-2-3-17-5(10,6(11,12)13)7(14,15)16/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKFRQOKQUPWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F7OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897547 | |
| Record name | Dichloro-3-(perfluoro-2-propoxy)propylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20006-68-2 | |
| Record name | Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20006-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloromethyl(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020006682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro-3-(perfluoro-2-propoxy)propylmethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)








